TrandolaprilHydrochloride
Description
Significance of Trandolapril (B549266) Hydrochloride as an Angiotensin-Converting Enzyme Inhibitor (ACEI)
The primary mechanism of action for trandolaprilat (B1681354) is the competitive inhibition of angiotensin-converting enzyme (ACE). wikipedia.orgproteopedia.org ACE is a key enzyme that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. fda.gov By inhibiting ACE, trandolaprilat effectively reduces the levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. drugbank.comwebmd.com
Overview of its Role in Renin-Angiotensin-Aldosterone System (RAAS) Modulation
The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure and fluid balance. drugbank.com The inhibition of ACE by trandolaprilat is a central point of intervention in this system. By decreasing the production of angiotensin II, trandolaprilat not only reduces direct vasoconstriction but also diminishes the secretion of aldosterone (B195564) from the adrenal cortex. fda.govfda.gov
Detailed Research Findings
Numerous studies have investigated the pharmacokinetics and pharmacodynamics of trandolapril. It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. nih.govnih.gov The bioavailability of trandolapril is approximately 10%, while its active metabolite, trandolaprilat, has a longer half-life. proteopedia.org
Pharmacokinetic Properties of Trandolapril and Trandolaprilat
| Parameter | Trandolapril | Trandolaprilat |
|---|---|---|
| Active Form | No (Prodrug) | Yes |
| Activation Site | Liver | - |
| Half-life | ~6 hours wikipedia.org | ~10 hours wikipedia.org |
| Protein Binding | ~80% drugbank.comwikipedia.org | 65-94% (concentration-dependent) drugbank.com |
| Excretion | ~33% in urine, ~66% in feces (as parent drug and metabolites) drugbank.com | Primarily excreted in urine and bile drugbank.comnih.gov |
Clinical research has demonstrated the efficacy of trandolapril in various cardiovascular conditions. The Trandolapril Cardiac Evaluation (TRACE) study, a landmark trial, showed that long-term treatment with trandolapril in patients with left ventricular dysfunction following a myocardial infarction significantly reduced all-cause mortality. nih.govnih.gov Further analysis of the TRACE study revealed that trandolapril also reduced the risk of sudden death and the development of severe heart failure. nih.govnih.gov
In experimental models of heart failure, trandolapril has been shown to attenuate cardiac remodeling. frontiersin.orgahajournals.org One study in rats with volume overload-induced heart failure found that while trandolapril did not significantly reverse cardiac hypertrophy, it substantially reduced electrical proarrhythmic remodeling and mortality. frontiersin.orgresearchgate.net This suggests that the beneficial effects of trandolapril may be partially dissociated from its antihypertrophic effects. frontiersin.org
Key Clinical Trials and Findings for Trandolapril
| Study | Population | Key Finding |
|---|---|---|
| TRACE (Trandolapril Cardiac Evaluation) | Patients with left ventricular dysfunction post-myocardial infarction | Significant reduction in all-cause mortality with trandolapril treatment. nih.govnih.gov |
| INVEST (International Verapamil-Trandolapril Study) | Hypertensive patients with coronary artery disease | A verapamil-based strategy, which included trandolapril, was as effective as an atenolol-based strategy in preventing major cardiovascular events. acc.org |
| Indian Population Study | Patients with mild to moderate hypertension | Trandolapril was as effective and well-tolerated as enalapril (B1671234) in reducing blood pressure. nih.govresearchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWMJYOGMUVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Stereochemical Considerations
Synthetic Pathways for Trandolapril (B549266) Hydrochloride
The general synthetic strategy for Trandolapril involves the coupling of two main fragments: an octahydroindole-2-carboxylic acid derivative and an alanine (B10760859) derivative, followed by the removal of protecting groups. allfordrugs.comgoogle.com Various methodologies have been developed to optimize this core strategy, focusing on yield, purity, and stereoselectivity.
One of the two principal fragments is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid . thieme.degoogle.com This bicyclic amino acid derivative constitutes the core of one end of the final molecule and presents a significant synthetic hurdle, particularly in establishing the correct trans-fused ring junction. allfordrugs.comthieme.de
The second key fragment is N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine (ECPPA) . allfordrugs.comgoogle.com This dipeptide-like structure provides the remainder of the Trandolapril molecule. In some synthetic variations, ECPPA is activated by converting it into an N-carboxyanhydride (NCA) , which facilitates the coupling reaction. google.comgoogle.com
To prevent unwanted side reactions during the coupling step, protecting groups are often employed. For instance, the carboxylic acid of the octahydroindole moiety is commonly protected as a benzyl (B1604629) ester . allfordrugs.comgoogle.com More recent and highly stereoselective approaches have utilized L-pyroglutamic acid as a starting material from the chiral pool to construct the bicyclic core. researchgate.netd-nb.info
Table 1: Key Intermediates and Precursors in Trandolapril Synthesis
| Intermediate/Precursor | Chemical Name | Role in Synthesis |
|---|---|---|
| Octahydroindole core | (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid | Bicyclic amino acid fragment |
| Alanine derivative | N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine | Dipeptide-like side chain |
| Activated Alanine Derivative | N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine N-carboxyanhydride | Activated precursor for coupling |
| Protected Intermediate | Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate | Prevents side reactions at the carboxyl group |
| Chiral Pool Starting Material | L-pyroglutamic acid | Starting material for stereoselective synthesis of the indole (B1671886) core |
The initial step in many synthetic routes involves the esterification of the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid intermediate. This is often accomplished by reacting it with benzyl alcohol in the presence of an activating agent like thionyl chloride (SOCl₂) to form the corresponding benzyl ester. allfordrugs.com
The central bond-forming step is the condensation, or peptide coupling, of the protected octahydroindole ester with ECPPA. allfordrugs.com This reaction is typically facilitated by coupling agents. A common combination is dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). allfordrugs.comgoogle.com An alternative approach involves the direct reaction of the N-carboxyanhydride (NCA) of ECPPA with the octahydroindole intermediate, which can proceed efficiently in a suitable organic solvent. google.comgoogle.com
More advanced synthetic strategies have introduced novel reaction cascades. One such method employs an α-allylation of a protected L-pyroglutamic acid derivative, followed by a highly diastereoselective Hosomi–Sakurai reaction and a Ruthenium-catalyzed ring-closing metathesis to form the bicyclic indole structure stereoselectively. researchgate.netd-nb.infothieme-connect.de
Table 2: Common Condensation (Coupling) Reagents
| Reagent | Full Name | Function |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Activates carboxylic acid for amide bond formation |
| HOBt | 1-Hydroxybenzotriazole | Suppresses side reactions and racemization |
| NCA | N-Carboxyanhydride | Acts as an activated form of the amino acid, driving the coupling reaction |
The final chemical transformation in the synthesis of Trandolapril is the removal of the benzyl protecting group from the ester intermediate to liberate the free carboxylic acid. allfordrugs.comgoogle.com This debenzylation is almost universally achieved through catalytic hydrogenation. epo.org The reaction involves treating the benzyl-protected Trandolapril with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. allfordrugs.comgoogleapis.com The resulting Trandolapril is then typically isolated and purified, often through crystallization, to yield the final product as a solid. allfordrugs.com The hydrochloride salt is formed by treating the free base with hydrochloric acid. googleapis.com
Stereochemical Control and Purity in Synthesis
Achieving the correct three-dimensional arrangement of atoms is paramount, as the biological activity of Trandolapril is specific to a single diastereomer: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino]-1-oxopropyl]octahydro-[1H]-indole-2-carboxylic acid.
A primary stereochemical challenge is the construction of the octahydro-1H-indole-2-carboxylic acid core. The fusion between the six-membered and five-membered rings can result in either a cis or trans configuration. The desired therapeutic agent requires the trans-fused isomer. allfordrugs.comthieme.de
Many classical syntheses produce a mixture of cis and trans isomers, which are difficult to separate. allfordrugs.com Furthermore, the synthesis of the trans isomer itself can result in a mixture of four distinct stereoisomers. google.comjustia.com The separation of these isomers often relies on chromatographic techniques or fractional crystallization of diastereomeric salts, which can be inefficient and not well-suited for industrial-scale production. google.comgoogle.com To circumvent this, significant research has focused on developing stereoselective syntheses that preferentially form the desired trans isomer, such as those employing a ring-closing metathesis reaction. d-nb.infothieme-connect.de
With multiple chiral centers, ensuring enantiomeric purity is critical. Two main strategies are employed: resolution of a racemic mixture or direct enantioselective synthesis.
Resolution involves synthesizing a mixture of enantiomers or diastereomers and then separating them. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. For example, (±)-benzyl-octahydroindole-2-carboxylate can be resolved using an optically active acid like (1R)-(-)-camphor-10-sulfonic acid. google.comepo.org After separation by crystallization, the desired enantiomer is recovered. google.com Enzymatic resolution has also been used to separate enantiomers of a nitrile intermediate in the synthesis. google.com
Modern approaches increasingly favor enantioselective synthesis, which aims to create only the desired enantiomer from the start. This can be achieved by using a chiral catalyst or a starting material from the "chiral pool." A notable example is the synthesis starting from L-pyroglutamic acid, an enantiomerically pure natural substance. researchgate.netd-nb.infothieme-connect.de This strategy establishes the stereochemistry early in the synthetic sequence. Another advanced method is an organocatalytic Michael addition followed by an intramolecular Julia–Kocienski olefination to build the core structure with high enantioselectivity. acs.org These methods are often more efficient as they avoid the loss of 50% or more of the material inherent in classical resolution processes.
Table of Mentioned Compounds
| Compound Name |
|---|
| (1R)-(-)-camphor-10-sulfonic acid |
| 1-hydroxybenzotriazole (HOBt) |
| (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid |
| Benzyl alcohol |
| Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate |
| Dicyclohexylcarbodiimide (DCC) |
| Hydrochloric acid |
| Hydrogen |
| L-pyroglutamic acid |
| N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine (ECPPA) |
| N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine N-carboxyanhydride (NCA) |
| Palladium on carbon (Pd/C) |
| Thionyl chloride (SOCl₂) |
| Trandolapril |
Control of Carboxylate Group Stereochemistry
The therapeutic efficacy of Trandolapril is critically dependent on its specific stereochemistry. A pivotal challenge in the synthesis of Trandolapril is the precise stereoselective preparation of the bicyclic amino acid building block, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. thieme.ded-nb.infothieme-connect.dethieme.de This key intermediate establishes the correct configuration of the carboxylate group at the 2-position of the indole nucleus. allfordrugs.com Various synthetic strategies have been developed to control this stereocenter, ranging from chiral pool synthesis and diastereoselective reactions to the resolution of racemic mixtures.
A significant approach involves starting from a chiral precursor. One such method utilizes L-pyroglutamic acid, a readily available chiral molecule. d-nb.infothieme-connect.de This strategy was developed to create the stereochemically pure octahydroindole intermediate in a reliable and efficient manner. d-nb.info Key steps in this synthesis include the α-allylation of a protected L-pyroglutamic acid derivative, a highly diastereoselective Hosomi–Sakurai reaction, and a ruthenium-catalyzed ring-closing metathesis of a 4,5-diallylated proline derivative. d-nb.inforesearchgate.net This pathway uniquely relies on the annulation of the six-membered ring onto a pyrrolidine (B122466) building block derived from the chiral pool, achieving the desired (2S,3aR,7aS) configuration with high fidelity. d-nb.info
Another strategy begins with L-serine. google.com However, a major drawback of this route is the use of hazardous reagents like phosphorus pentachloride for the conversion of L-serine methyl hydrochloride to methyl-β-chloro alaninate (B8444949) hydrochloride, which presents handling difficulties on an industrial scale. google.com
Resolution of racemic or diastereomeric mixtures is a common industrial practice for obtaining the enantiomerically pure intermediate. One method involves the catalytic hydrogenation of an imine-acid salt, which produces a racemic form of octahydro-1H-indole-2-carboxylic acid. ptfarm.pl This mixture of diastereoisomers can then be separated. ptfarm.pl A specific technique for optical resolution is the use of a chiral resolving agent, such as dibenzoyltartaric acid (DBTA), to resolve racemic benzyl esters of trans-octahydro-1H-indole-carboxylate. google.com The DBTA selectively precipitates as a salt with the desired (2S, 3aR, 7aS) isomer, which can then be isolated. google.com The separation of this salt can be performed at temperatures between 0°C and 35°C. epo.org
Enzymatic resolution offers an alternative, highly selective method for obtaining the desired chiral intermediate. google.comgoogle.com Furthermore, some synthetic routes proceed to a later stage before establishing the final stereochemistry. For instance, a racemic benzyl ester of octahydroindole-2-carboxylic acid can be reacted with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA). allfordrugs.com The resulting diastereomeric mixture of benzyl trandolapril is then separated by column chromatography to isolate the desired 2S isomer. allfordrugs.com However, chromatographic separations on an industrial scale can be time-consuming and costly. google.com
To circumvent late-stage resolution, stereoselective coupling reactions have been explored. One process involves the direct reaction of racemic trans-octahydro-1H-indole-2-carboxylic acid with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA). google.com This reaction demonstrates a degree of stereoselectivity, preferentially reacting with the desired (2S,3aR,7aS) isomer of the octahydroindole carboxylic acid. google.com
The stereochemical purity of the crucial intermediate and the final Trandolapril product is typically monitored and confirmed using High-Performance Liquid Chromatography (HPLC), often employing both non-chiral and chiral columns. ptfarm.plnih.gov
Prodrug Activation and Metabolite Characterization
Trandolapril's therapeutic efficacy is entirely dependent on its bioactivation into the potent ACE inhibitor, trandolaprilat (B1681354). affygility.com This conversion is a prime example of hepatic first-pass metabolism, where the orally administered drug is extensively metabolized in the liver before reaching systemic circulation. pharmascience.com
Enzymatic Conversion of Trandolapril (B549266) to Trandolaprilat
The transformation of trandolapril into its active form, trandolaprilat, is a critical step in its mechanism of action. This process primarily occurs in the liver and is mediated by a specific class of enzymes. drugbank.com
The key enzymes responsible for the activation of trandolapril are carboxylesterases, with carboxylesterase 1 (CES1) being the major contributor in the human liver. researchgate.netnih.gov These enzymes are highly efficient in hydrolyzing the ester bond of trandolapril. nih.govjst.go.jp Genetic variations in the CES1 gene, such as the G143E variant, have been shown to significantly impair the activation of trandolapril in vitro, highlighting the crucial role of this specific enzyme. researchgate.netplos.org While other esterases exist, CES1 is considered the primary catalyst for the bioactivation of several ACE inhibitor prodrugs, including trandolapril. nih.gov
The conversion of trandolapril to trandolaprilat involves the cleavage of the ethyl ester group from the parent molecule. drugbank.com This de-esterification process is a hydrolysis reaction catalyzed by hepatic esterases. scribd.comdrugbank.com The rate of this conversion is a key determinant of the pharmacokinetic profile of the active drug. In individuals with impaired hepatic function, the metabolism of trandolapril and the subsequent formation of trandolaprilat can be diminished, leading to elevated plasma levels of the parent prodrug. medsinfo.com.au Studies have shown that the peak plasma concentration of trandolaprilat is typically reached approximately four to ten hours after oral administration of trandolapril. sahpra.org.za
Characterization of Trandolaprilat as the Primary Active Metabolite
Trandolaprilat is the diacid metabolite of trandolapril and is significantly more potent as an ACE inhibitor than its parent compound, with some estimates suggesting it is approximately eight times more active. drugbank.com
| Pharmacokinetic Parameter | Trandolapril | Trandolaprilat |
| Time to Peak Plasma Concentration (Tmax) | ~0.5-2 hours | ~4-10 hours |
| Protein Binding | ~80% (not saturable) | 65% to 94% (saturable) |
| Bioavailability of Trandolaprilat from Trandolapril | N/A | ~70% |
This table summarizes key pharmacokinetic parameters of trandolapril and its active metabolite, trandolaprilat. Data sourced from sahpra.org.zapharmascience.commedsinfo.com.au.
Identification and Profiling of Other Metabolites
Besides the primary active metabolite, trandolaprilat, the metabolism of trandolapril also yields other, less active or inactive, byproducts. drugbank.com
Minor metabolic pathways lead to the formation of diketopiperazine derivatives of both trandolapril and trandolaprilat. pharmascience.compharmaffiliates.com These metabolites are considered to have no ACE inhibitory activity. pharmascience.com The formation of these diketopiperazine derivatives represents a pathway of elimination and detoxification of the drug. Other identified metabolites include glucuronide conjugates of trandolapril and trandolaprilat. nih.govdrugbank.com
Glucuronide Conjugation Pathways
Following the initial activation or alongside it, trandolapril and its primary metabolite, trandolaprilat, can undergo Phase II metabolism, specifically through glucuronidation. nih.gov This process involves the conjugation of the molecule with glucuronic acid, which generally increases water solubility and facilitates excretion.
Other De-esterification Products
Beyond the primary de-esterification that yields trandolaprilat, other metabolic products are formed. In total, at least seven metabolites other than trandolaprilat have been identified. nih.govfda.govdrugs.com These are generally categorized as de-esterification products or glucuronides. drugs.com
| Metabolite Type | Specific Metabolites Identified | Pathway |
| Glucuronide Conjugates | Trandolapril glucuronide, Trandolaprilat glucuronide (diacid-glucuronide) | Phase II Conjugation nih.gov |
| Diketopiperazine Derivatives | Diketopiperazine, Diketopiperazine acid | Internal Cyclization/Decomposition nih.govgoogle.com |
Molecular Mechanisms of Action: Angiotensin Converting Enzyme Inhibition
Interactions of Trandolaprilat (B1681354) with Angiotensin-Converting Enzyme (ACE)
Trandolaprilat exerts its physiological effects by directly interacting with and inhibiting the angiotensin-converting enzyme. This interaction is characterized by high affinity and a prolonged duration of action, which are central to its clinical efficacy. nih.gov
Angiotensin-converting enzyme exists in two primary isoforms: a somatic form (sACE) and a testicular or germinal form (tACE). drugbank.com The somatic isoform is widely distributed in tissues such as the lungs, endothelium, and kidneys and contains two homologous, functionally active domains known as the N-domain and the C-domain. drugbank.com While both domains are catalytically active, the C-domain is considered to be predominantly involved in the regulation of blood pressure. drugbank.com The testicular isoform, found exclusively in developing sperm cells, consists of a single active domain that is highly similar to the C-domain of somatic ACE and is thought to play a role in male fertility. drugbank.com
ACE inhibitors, including trandolaprilat, generally exhibit inhibitory activity against both isoforms and both domains of the somatic enzyme. However, they typically demonstrate a significantly greater affinity and inhibitory potency for the C-domain. drugbank.com Trandolaprilat's high affinity for ACE contributes to its potent and long-lasting inhibitory effects. nih.govdrugbank.com Research comparing the inhibitory activities of various ACE inhibitors has shown that trandolaprilat is a highly potent agent. nih.gov
| Compound | IC50 (nM) |
|---|---|
| Trandolaprilat | 3.2 |
| Trandolapril (B549266) | 15 |
| Enalaprilat | 34 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from: Journal of Cardiovascular Pharmacology, 1994. nih.gov
The principal mechanism of trandolaprilat is the competitive inhibition of ACE. drugbank.com ACE is a peptidyl dipeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II. drugs.comfda.gov Trandolaprilat, the active metabolite of trandolapril, competes with the natural substrate, angiotensin I, for binding to the active site of the enzyme. drugbank.com By successfully competing for and blocking this active site, trandolaprilat prevents the proteolytic cleavage of angiotensin I, thereby reducing the formation of angiotensin II. drugbank.com
The inhibition of plasma ACE activity by trandolaprilat is both potent and sustained. Following oral administration, trandolapril demonstrates a significant and prolonged effect on the enzyme. drugbank.comfda.gov
| Time Post-Dose | Inhibition of Plasma ACE Activity (%) |
|---|---|
| 4 hours | 70 - 85% |
| 24 hours | ~60 - 75% (approx. 10% decline from peak) |
| 8 days | ~35 - 42.5% (approx. half of peak effect) |
Data reflects the percentage of inhibition from baseline activity. Maximum ACE inhibition is achieved at a plasma trandolaprilat concentration of 2 ng/mL. drugs.comfda.gov
Detailed molecular dynamics simulations specifically elucidating the binding of trandolaprilat to the active site of angiotensin-converting enzyme are not extensively available in publicly accessible literature. However, based on the known structure of ACE and the mechanisms of other ACE inhibitors, the interaction can be inferred. The active site of ACE contains a zinc (Zn2+) ion that is crucial for its catalytic activity. scholarsresearchlibrary.com ACE inhibitors like trandolaprilat are designed to mimic a portion of the angiotensin I substrate, allowing them to bind with high affinity to the active site.
The binding is thought to involve several key interactions:
A carboxyl group on the inhibitor coordinates with the essential zinc ion in the active site.
Other functional groups on the inhibitor form hydrogen bonds and hydrophobic interactions with various amino acid residues within the enzyme's active site pocket.
The high lipophilicity of trandolaprilat, relative to some other ACE inhibitors, is believed to contribute to improved tissue penetration and a strong affinity for the enzyme, which likely results in a stable and long-lasting enzyme-inhibitor complex. nih.govmedchemexpress.com The prolonged duration of action of trandolaprilat is attributed to its high affinity for ACE and a correspondingly low rate of dissociation from the enzyme's active site. nih.gov
Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)
By inhibiting the conversion of angiotensin I to angiotensin II, trandolaprilat fundamentally alters the activity of the Renin-Angiotensin-Aldosterone System (RAAS). fda.gov This modulation is the cornerstone of its therapeutic effects.
Angiotensin II is the primary physiological stimulus for the synthesis and secretion of aldosterone (B195564) from the adrenal cortex. drugbank.comfda.gov Aldosterone, in turn, acts on the distal tubules and collecting ducts of the kidneys to increase the reabsorption of sodium and water, and the excretion of potassium, thereby increasing blood volume and pressure.
By significantly reducing the circulating levels of angiotensin II, trandolaprilat diminishes the stimulation of the adrenal cortex. fda.govpharmacompass.com This leads to a subsequent decrease in aldosterone secretion. fda.gov The reduction in aldosterone levels results in a mild diuretic (natriuretic) effect, with increased excretion of sodium and water, and a small decrease in potassium excretion, which can lead to a slight increase in serum potassium levels. fda.gov
The RAAS is regulated by a negative feedback loop. Angiotensin II normally exerts an inhibitory effect on the release of renin from the juxtaglomerular cells of the kidney. drugs.comfda.gov When angiotensin II levels are high, renin release is suppressed.
Interaction with the Bradykinin-Kallikrein System
The mechanism of ACE inhibitors like trandolaprilat is intricately linked with the kallikrein-kinin system. This system is responsible for generating vasoactive kinins, such as bradykinin. drugbank.com
Angiotensin-converting enzyme is biochemically identical to kininase II, an enzyme that plays a crucial role in the degradation of bradykinin, a potent vasodilator peptide. drugs.comdrugbank.com Trandolaprilat, by inhibiting ACE, consequently inhibits kininase II activity. This action blocks the breakdown of bradykinin, leading to its accumulation in various tissues and the bloodstream. drugbank.com
The inhibition of bradykinin degradation and subsequent increase in its local concentrations are believed to contribute significantly to the therapeutic effects of trandolaprilat. drugs.com Elevated bradykinin levels promote vasodilation, which helps to lower peripheral vascular resistance and, consequently, blood pressure. drugbank.com Research has demonstrated that treatment with trandolapril can lead to a measurable increase in bradykinin levels. For instance, one study observed a significant rise in myocardial bradykinin content in response to trandolapril administration. This accumulation of bradykinin is linked to the anti-ischaemic effects of the drug, partly through a nitric oxide-mediated pathway.
Table 1: Effect of Trandolapril on Myocardial Bradykinin Content
| Treatment Group | Myocardial Bradykinin Content (fmol/gww) |
|---|---|
| Control | 31.8 ± 6.1 |
| Trandolapril | 54.8 ± 7.5 |
Structural and Conformational Changes Induced in ACE by Trandolaprilat
The binding of trandolaprilat to the active site of angiotensin-converting enzyme induces specific structural and conformational changes that are fundamental to its inhibitory action. These interactions are primarily centered around the enzyme's catalytic zinc ion and adjacent amino acid residues.
Computational modeling and molecular docking studies are instrumental in elucidating the precise interactions between ACE inhibitors and the enzyme's active site. mdpi.comijisrt.com For trandolaprilat, these studies reveal how the inhibitor fits within the catalytic pocket of both the N- and C-domains of ACE. The high lipophilicity of trandolaprilat, compared to other ACE inhibitors, is thought to enhance its tissue penetration. nih.gov The potent inhibitory activity of trandolaprilat is reflected in its low IC50 value, which represents the concentration needed to inhibit 50% of the enzyme's activity. nih.gov
ACE is a zinc-dependent metalloprotease, meaning a zinc ion is essential for its catalytic function. nih.govnih.gov The binding of trandolaprilat is zinc-dependent. nih.gov The inhibitor is positioned within the active site to allow one of its carboxyl groups to interact directly with the catalytic zinc (Zn²⁺) ion. This coordination is a critical component of the inhibitory mechanism for dicarboxylate ACE inhibitors like trandolaprilat. Studies involving site-directed mutagenesis have confirmed the importance of specific amino acid residues in this process. For example, research has provided strong evidence that the glutamate residue at position 987 (Glu987) acts as the third zinc ligand in the C-domain of ACE. Mutation of this residue to aspartate (E987D) resulted in a 25-fold decrease in sensitivity to trandolaprilat. Another residue, Aspartate 991 (Asp991), is suggested to play a role in correctly positioning the zinc ion, as its mutation also increased the inhibitor's Kᵢ value, indicating reduced binding affinity. nih.gov
Beyond the crucial zinc coordination, the stability of the ACE-trandolaprilat complex is reinforced by a network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.netresearchgate.net
Hydrogen Bonding: The carboxylate and carbonyl groups on the trandolaprilat molecule act as hydrogen bond acceptors, forming bonds with specific amino acid residues within the active site. These interactions help to anchor the inhibitor in the correct orientation for effective zinc binding and enzyme inhibition. nih.gov
Enzyme Kinetics of Angiotensin-Converting Enzyme Inhibition
The prolonged and potent inhibitory effect of trandolaprilat on the angiotensin-converting enzyme is a result of its specific enzyme kinetics. The high affinity of trandolaprilat for ACE and its slow rate of dissociation from the enzyme's active site are key factors contributing to its long duration of action. nih.govdrugbank.com This strong binding is reflected in its low half-maximal inhibitory concentration (IC50), a measure of the drug's potency. nih.gov
Research comparing the inhibitory activities of trandolaprilat and another ACE inhibitor, enalaprilat, demonstrated that trandolaprilat was three- to fivefold more active in vitro. nih.gov The potency of these compounds has been quantified by their IC50 values against ACE from different tissue sources. One study found that trandolaprilat was a more potent inhibitor of purified human renal ACE than enalaprilat, and also showed that the prodrug trandolapril retained significant inhibitory activity. nih.gov
| Compound | IC50 (nM) |
|---|---|
| Trandolaprilat | 3.2 |
| Trandolapril | 15 |
| Enalaprilat | 34 |
| Enalapril (B1671234) | 50,000 |
The high lipophilicity of trandolaprilat, which is substantially greater than that of enalaprilat, may also enhance its tissue penetration, contributing to its sustained effect. nih.govnih.govmedchemexpress.com The duration of ACE inhibition is significant; studies have shown that near-total inhibition of the enzyme is observed 24 hours after administration, and significant inhibition can still be detected 72 hours after the cessation of long-term therapy. drugbank.com
| Time Point | Level of Inhibition |
|---|---|
| 24 hours post-administration (single dose) | Near-total |
| 72 hours post-withdrawal (long-term therapy) | Significant |
Preclinical Pharmacokinetics and Biotransformation
Absorption Characteristics in Animal Models
Following oral administration in preclinical models, trandolapril (B549266) is rapidly absorbed and subsequently hydrolyzed, primarily in the liver, to form the active metabolite, trandolaprilat (B1681354). nih.govsmpdb.ca Studies in rats and dogs have provided specific parameters regarding the rate and extent of this process.
In rats administered a 1 mg/kg oral dose of trandolapril, the peak plasma concentration (Cmax) of trandolaprilat was 1.02 mcg/mL, which was reached (Tmax) in 0.14 hours. hres.ca In dogs receiving the same 1 mg/kg dose, the Cmax for trandolaprilat was lower at 0.28 mcg/mL, with a longer Tmax of 0.72 hours. hres.ca The time to reach peak plasma concentrations of trandolaprilat in animal models is generally noted to be around 6 hours. nih.gov
| Species | Cmax (mcg/mL) | Tmax (hr) | AUC (mcg·hr/mL) | T1/2 (hr) |
|---|---|---|---|---|
| Rat | 1.02 | 0.14 | 0.47 | 6 |
| Dog | 0.28 | 0.72 | 0.46 | 1.6 |
Specific bioavailability studies in animal models have shown variability between species. In rats, the bioavailability of trandolaprilat was determined to be 37%, while in dogs, it was found to be 43%. hres.ca
| Species | Bioavailability (%) |
|---|---|
| Rat | 37 |
| Dog | 43 |
Distribution Studies in Animal Models
Preclinical data on the specific volume of distribution (Vd) for trandolapril and trandolaprilat in animal models is limited in the reviewed literature. The volume of distribution is a key parameter that describes the extent to which a drug distributes throughout the body's tissues. For trandolapril, a Vd of 18 L has been reported, though the specific preclinical species for this measurement is not consistently detailed. nih.gov
The binding of trandolapril and its active metabolite, trandolaprilat, to plasma proteins has been characterized in preclinical studies. Trandolapril exhibits approximately 80% binding to serum proteins, a characteristic that is independent of the drug's concentration. nih.govfda.gov
In contrast, the plasma protein binding of trandolaprilat is concentration-dependent. nih.govfda.gov At higher concentrations (1000 ng/mL), the binding is approximately 65%. nih.govfda.gov As the concentration decreases to 0.1 ng/mL, the protein binding increases to 94%, indicating a saturation of binding sites at higher drug levels. nih.govfda.gov
| Compound | Binding Percentage | Concentration Dependence |
|---|---|---|
| Trandolapril | ~80% nih.govfda.gov | Independent nih.govfda.gov |
| Trandolaprilat | 65% - 94% nih.govfda.gov | Dependent nih.govfda.gov |
The distribution of trandolapril and trandolaprilat into various tissues has been inferred from studies in animal models. Trandolaprilat is characterized by high lipophilicity, a property that is thought to facilitate better penetration into tissues. nih.gov
Studies in rats have shown that following oral administration, trandolapril effectively inhibits ACE activity in multiple tissues, suggesting significant distribution to these sites. nih.gov Maximal inhibition was observed two hours post-administration and was sustained for 24 hours. nih.gov Tissues where ACE inhibition was noted include:
Serum
Heart ventricle
Renal inner cortex
Lung
Aorta
Adrenal cortex
Adrenal medulla
Notably, ACE activity was not inhibited in the striatum, indicating limited distribution to this area of the brain. nih.gov Further evidence from rat models shows that trandolapril and its metabolites are distributed into milk. nih.gov
Metabolic Pathways and Enzyme Systems (In Vitro and Ex Vivo)
Trandolapril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form, trandolaprilat, to exert its therapeutic effect.
In vitro and ex vivo studies have identified the primary enzyme responsible for the conversion of trandolapril to trandolaprilat. Research has pinpointed carboxylesterase 1 (CES1) , predominantly found in the liver, as the key catalyst for this bioactivation process. The hydrolysis of the ester group of trandolapril by CES1 results in the formation of the pharmacologically active diacid metabolite, trandolaprilat.
Beyond its activation to trandolaprilat, trandolapril undergoes further metabolism. At least seven other metabolites have been identified in preclinical studies. The primary metabolic pathways involved in the formation of these metabolites are glucuronidation and de-esterification . This results in the formation of glucuronide conjugates of both trandolapril and trandolaprilat, as well as other de-esterified products. A notable, though minor, metabolite is a diketopiperazine derivative.
| Metabolite Class | Metabolic Pathway |
| Trandolaprilat | Hydrolysis (via Carboxylesterase 1) |
| Glucuronide Conjugates | Glucuronidation |
| De-esterification Products | De-esterification |
| Diketopiperazine Derivative | Cyclization |
Excretion Pathways in Animal Models
The elimination of trandolapril and its various metabolites from the body occurs through multiple routes, as demonstrated in animal models.
Preclinical studies have established that both renal and fecal pathways are significant for the excretion of trandolapril and its metabolites. Following oral administration in animal models, approximately 33% of the parent drug and its metabolites are recovered in the urine, with the majority of this being the active metabolite, trandolaprilat. The remaining 66% is eliminated through the feces. Additionally, studies using radiolabeled trandolapril have shown that the compound and/or its metabolites are secreted into the milk of lactating rats.
| Excretion Route | Percentage of Recovered Drug and Metabolites | Primary Metabolite in Urine |
| Urine | ~33% | Trandolaprilat |
| Feces | ~66% | Not specified |
| Milk (in lactating rats) | Present | Trandolapril and/or its metabolites |
The renal clearance of the active metabolite, trandolaprilat, has been investigated. Studies have demonstrated a strong correlation between the renal clearance of trandolaprilat and creatinine clearance. This indicates that as renal function declines, the elimination of trandolaprilat through the kidneys is proportionally reduced. While much of the specific clearance data comes from human studies, the fundamental relationship between renal function and trandolaprilat clearance is a key preclinical finding.
Pharmacokinetic Modeling in Preclinical Species
The development of new therapeutic agents involves extensive preclinical evaluation to understand their pharmacokinetic profiles. Pharmacokinetic modeling, a critical component of this evaluation, utilizes mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism. nih.govnih.govresearchgate.net In preclinical species, these models are instrumental in extrapolating data to predict human pharmacokinetics, guiding dose selection, and assessing potential drug-drug interactions. nih.govresearchgate.netcertara.com
Physiologically Based Pharmacokinetic (PBPK) Model Development and Validation
Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated approach that integrates a drug's physicochemical properties with the physiological and anatomical characteristics of the species being studied. nih.govbohrium.com This mechanistic approach allows for a more comprehensive understanding of a drug's behavior in the body compared to traditional compartmental modeling. nih.govnih.gov The development and validation of a PBPK model is a multi-step process that involves defining the model structure, parameterizing the model with drug-specific and system-specific data, and verifying the model's predictive performance against experimental data. nih.gov
The initial step in PBPK model development is to define the structure of the model, which typically consists of a series of interconnected compartments representing major organs and tissues such as the liver, kidneys, lungs, and heart. frontiersin.org These compartments are linked by the circulatory system, and the model incorporates physiological parameters like organ volumes, blood flow rates, and tissue composition. paganz.org For orally administered drugs like trandolapril, the model would also include a gastrointestinal tract compartment to simulate absorption.
Once the model structure is established, it is populated with drug-specific parameters obtained from in vitro and in vivo studies. These parameters include physicochemical properties such as molecular weight, pKa, logP, and solubility, as well as biochemical data like metabolic rates and plasma protein binding. For a prodrug such as trandolapril, which is converted to its active metabolite trandolaprilat, the model must also account for the enzymatic conversion, primarily by carboxylesterases in the liver. researchgate.netnih.gov
The validation of a PBPK model is a crucial step to ensure its accuracy and predictive power. This process involves comparing the model's simulations with experimentally obtained pharmacokinetic data from preclinical species. nih.govaapsnewsmagazine.org If discrepancies are observed, the model parameters are refined until the simulations adequately match the observed data. aapsnewsmagazine.org A successfully validated preclinical PBPK model can then be scaled to predict the pharmacokinetic profile in humans, a process that can significantly de-risk the transition to clinical trials. nih.govcertara.com
While specific PBPK models for trandolapril are not extensively detailed in publicly available literature, the general principles of their development and validation are well-established for other ACE inhibitors like enalapril (B1671234) and ramipril. paganz.orgresearchgate.net A hypothetical PBPK model for trandolapril in a preclinical species, such as the rat, would incorporate the parameters outlined in the table below.
Table 1: Key Parameters in a Hypothetical Preclinical PBPK Model for Trandolapril
| Parameter Category | Parameter | Description |
|---|---|---|
| Physiological | Organ Weights | Weight of individual organs (liver, kidney, etc.) |
| Blood Flow Rates | Rate of blood perfusion to each organ | |
| Tissue Volumes | Volume of each organ compartment | |
| Drug-Specific (Trandolapril) | Molecular Weight | The sum of the atomic weights of the atoms in a molecule. |
| pKa | The negative base-10 logarithm of the acid dissociation constant. | |
| LogP | The logarithm of the partition coefficient between octanol and water. | |
| Solubility | The maximum concentration of a solute that can dissolve in a solvent. | |
| Plasma Protein Binding | The fraction of drug bound to proteins in the plasma. | |
| Intrinsic Clearance | The rate of metabolism in the liver independent of blood flow. | |
| Drug-Specific (Trandolaprilat) | Formation Rate | The rate of conversion of trandolapril to trandolaprilat. |
| Plasma Protein Binding | The fraction of the active metabolite bound to plasma proteins. | |
| Renal Clearance | The rate of elimination of the active metabolite by the kidneys. |
The development of such a model would enable researchers to simulate the concentration-time profiles of both trandolapril and trandolaprilat in various tissues, providing valuable insights into the drug's disposition and aiding in the design of further preclinical and clinical studies. nih.govnih.gov
Structure Activity Relationships Sar and Molecular Design
Correlation Between Chemical Structure and Angiotensin-Converting Enzyme Inhibitory Potency
The potency of trandolaprilat (B1681354) as an ACE inhibitor is significantly greater than its prodrug form, trandolapril (B549266), and is comparable or superior to other drugs in its class. drugbank.comresearchgate.net Trandolaprilat is approximately eight times more active as an inhibitor of ACE than trandolapril itself. drugbank.com The high potency of trandolaprilat is reflected in its low IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov
Elucidation of Essential Structural Features for Receptor Binding and Efficacy
The binding of trandolaprilat to the angiotensin-converting enzyme is a highly specific interaction dictated by several key structural features that fit into the active site of the enzyme. The ACE active site can be broadly divided into three main pockets: the S1, S2, and S1' subsites, along with a crucial zinc ion. The essential structural features of trandolaprilat for effective binding include:
A Terminal Carboxylate Group: The carboxylate group on the octahydroindole ring is crucial for binding as it mimics the C-terminal carboxylate of ACE substrates. This group forms a strong ionic interaction with a positively charged residue in the S1' pocket of the ACE active site.
A Zinc-Binding Group: The second carboxylate group in the trandolaprilat molecule acts as a potent zinc-binding ligand. This group coordinates with the essential zinc ion in the active site of ACE, which is critical for the enzyme's catalytic activity. This interaction is a hallmark of dicarboxylate-containing ACE inhibitors.
The N-Ring with a Hydrophobic Moiety: The bicyclic octahydro-1H-indole-2-carboxylic acid moiety serves as the N-ring. This large, hydrophobic heterocyclic ring system is believed to interact favorably with the hydrophobic S1 pocket of the ACE active site, contributing to the high affinity and potency of the inhibitor.
A Phenylalkyl Side Chain: The phenylethyl side chain attached to the amino group is designed to fit into the S2 subsite of the ACE active site, which is a large hydrophobic pocket. This interaction further enhances the binding affinity of the inhibitor.
Specific Stereochemistry: The precise three-dimensional arrangement of the atoms in the trandolaprilat molecule is paramount for its activity, as will be discussed in more detail in section 6.4.
Influence of Specific Functional Groups on Pharmacological Activity
Ethyl Ester Group (in Trandolapril): Trandolapril is administered as an ethyl ester prodrug. This esterification of one of the carboxyl groups increases the lipophilicity of the molecule, which enhances its oral absorption. In the body, particularly in the liver, this ester group is hydrolyzed by esterases to yield the active diacid metabolite, trandolaprilat. drugbank.com
Carboxylate Groups (in Trandolaprilat): The two carboxylate groups in trandolaprilat are fundamental for its ACE inhibitory activity. As mentioned previously, one carboxylate group is essential for binding to the S1' subsite, while the other coordinates with the zinc ion in the active site. The presence of these two acidic groups is a defining feature of dicarboxylate ACE inhibitors.
Octahydro-1H-indole-2-carboxylic acid Moiety: This bicyclic structure provides a rigid and hydrophobic scaffold that is believed to contribute to the high affinity and long duration of action of trandolaprilat. Its larger size and greater hydrophobicity compared to the proline ring found in many other ACE inhibitors, such as enalapril (B1671234), may lead to more extensive interactions with the hydrophobic pockets of the ACE active site.
Phenylpropyl Side Chain: This side chain is crucial for interacting with the S2 pocket of the ACE active site. The phenyl group provides a large hydrophobic surface that can engage in van der Waals interactions with hydrophobic amino acid residues in the S2 pocket, thereby increasing the binding affinity of the inhibitor.
Chirality and Stereoselectivity in ACE Inhibition
The biological activity of trandolapril is highly dependent on its specific stereochemistry. The molecule contains multiple chiral centers, and only one of the possible stereoisomers possesses the desired high-affinity binding to the ACE enzyme. d-nb.infoscispace.com
Stereoisomeric Purity and its Impact on Biological Activity
The synthesis of trandolapril requires careful stereocontrol to produce the enantiomerically pure drug. d-nb.info The desired stereoisomer of trandolapril has the (2S,3aR,7aS) configuration for the octahydroindole ring and an (S) configuration at the alanine (B10760859) and phenylpropyl centers. inrae.fr The presence of other stereoisomers would result in a product with significantly lower pharmacological activity, as the specific spatial arrangement of the functional groups is critical for optimal interaction with the chiral environment of the ACE active site. mdpi.com Therefore, ensuring high stereoisomeric purity is a critical aspect of the manufacturing process for trandolapril.
Stereoselective Interactions with the ACE Enzyme
The active site of the angiotensin-converting enzyme is a chiral environment, composed of L-amino acids. This inherent chirality of the enzyme's active site leads to stereoselective binding of its inhibitors. The different stereoisomers of trandolaprilat will have different three-dimensional shapes, and only the correct enantiomer will be able to orient its key functional groups (the two carboxylates, the hydrophobic N-ring, and the phenylalkyl side chain) in the precise positions required for high-affinity binding to the complementary subsites of the ACE active site.
For instance, the (S,S,S) configuration (referring to the stereocenters outside the bicyclic ring system) is generally found to be the most active for dicarboxylate ACE inhibitors. Any deviation from this specific stereochemistry would lead to a significant loss of inhibitory potency due to steric hindrance or the inability to form the necessary interactions with the enzyme's active site residues. nih.gov The stereoselective synthesis of trandolapril ensures that the final product contains only the most active stereoisomer, thereby maximizing its therapeutic efficacy. d-nb.info
Advanced Analytical Methodologies for Characterization and Stability
Chromatographic Techniques for Trandolapril (B549266) Hydrochloride and its Degradation Products
Chromatographic methods are fundamental in separating Trandolapril Hydrochloride from its impurities and degradation products that may form during synthesis or storage.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely employed technique for the analysis of Trandolapril Hydrochloride. Various methods have been developed to ensure rapid and accurate quantification in bulk and pharmaceutical dosage forms.
A key aspect of method development is selecting an appropriate stationary phase and mobile phase to achieve optimal separation. C18 columns are frequently used as the stationary phase. asianpubs.orgajpamc.com The mobile phase composition is critical; combinations of organic solvents like acetonitrile or methanol with aqueous buffers (e.g., phosphate buffer) are common. asianpubs.orgajpamc.comitmedicalteam.pl The pH of the aqueous phase is often adjusted to ensure good peak shape and resolution. For instance, a mobile phase consisting of acetonitrile and water (containing triethylamine and adjusted to pH 3.0 with orthophosphoric acid) has been successfully used. nih.gov
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to demonstrate the method's suitability. ajpamc.comijrpc.com This includes assessing parameters such as linearity, precision, accuracy, and robustness. ijrpc.com Stability-indicating HPLC methods are specifically designed to separate the drug from its degradation products formed under various stress conditions like acid and alkaline hydrolysis, oxidation, and thermal stress. itmedicalteam.plnih.gov
Table 1: Examples of Developed RP-HPLC Methods for Trandolapril Hydrochloride Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Retention Time (min) |
|---|---|---|---|---|---|
| RP-C18 (250 x 4.6 mm, 5 µm) asianpubs.org | Methanol:Phosphate Buffer (pH 7.8) (90:10 v/v) | 1.0 | 220 | 5-150 | 2.634 |
| Symmetry C18 (150 x 4.6 mm, 3.5 µm) ajpamc.com | Acetonitrile:Potassium Dihydrogen Ortho Phosphate Buffer (pH 2.2) (65:35 v/v) | 0.6 | 230 | 2-15 | 3.8 |
| Thermo Hypersil-Gold C18 (250 x 4.6 mm, 5 µm) nih.gov | Acetonitrile:Water (pH 3.0 with OPA and TEA) (50:50 v/v) | 1.0 | 210 | 1-24 | ~4.6 |
| Altima C18 (150 x 4.6 mm, 5 µm) ijrpc.com | Phosphate Buffer:Acetonitrile (35:65 v/v) | 1.0 | Not Specified | 6-36 | Not Specified |
| Acetonitrile:Phosphate Buffer (60:40 v/v) itmedicalteam.pl | C18 Column | 0.8 | 210 | 20-60 | 2.645 |
Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including improved resolution, shorter analysis times, and increased sensitivity. researchgate.netnih.gov These benefits are due to the use of columns with smaller particle sizes (typically sub-2 µm). A stability-indicating UPLC method was developed for the estimation of Trandolapril and its degradation products using a BEH (bridged ethylene hybrid) C18 column. researchgate.net
This UPLC method successfully separated the parent drug from products generated under various stress conditions, such as acid, neutral, and alkaline hydrolysis, oxidation, and photolysis. researchgate.net The rapid separation, often achieved in less than 4 minutes, makes UPLC a powerful tool for high-throughput analysis and impurity profiling. researchgate.netnih.gov The method was validated for linearity, precision, and recovery, demonstrating its reliability and specificity. researchgate.net
Table 2: UPLC Method for Trandolapril and its Degradation Products researchgate.net
| Parameter | Condition |
|---|---|
| Column | BEH C18 |
| Mobile Phase | Water:Acetonitrile (20:80) |
| Flow Rate | 0.2 mL/min |
| Detection Wavelength | 215 nm |
| Linearity Range | 0.431-2.155 µM/mL |
| Recovery | 98.93-100.18% |
High-Performance Thin-Layer Chromatography (HPTLC) presents a simple, rapid, and cost-effective alternative for the quantification of Trandolapril Hydrochloride. nih.govnih.gov This technique allows for the simultaneous analysis of multiple samples on a single plate, enhancing throughput. nih.govresearchgate.net
For the analysis of Trandolapril, precoated silica gel 60F254 plates are typically used as the stationary phase. nih.gov A suitable mobile phase, such as a mixture of Chloroform, Methanol, and Acetic acid, is selected to achieve a compact spot and an appropriate Retention factor (Rf) value. nih.govnih.gov Densitometric scanning in absorbance-reflectance mode is used for quantification at a specific wavelength. nih.gov The developed HPTLC methods have been validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), proving their suitability for routine quality control analysis. nih.govnih.gov
Table 3: Validated HPTLC Method for Trandolapril Estimation nih.gov
| Parameter | Finding |
|---|---|
| Stationary Phase | Precoated silica gel 60F254 |
| Mobile Phase | Chloroform:Methanol:Acetic acid (8:1.5:0.5 v/v/v) |
| Detection Wavelength | 212 nm |
| Rf Value | 0.54 (±0.03) |
| Linearity Range | 25-150 ng/spot |
| Intraday Precision (%RSD) | 1.26% |
| Interday Precision (%RSD) | 1.4% |
| Limit of Detection (LOD) | 18 ng/spot |
| Limit of Quantification (LOQ) | 54 ng/spot |
Spectrometric Techniques for Identification and Quantification
Spectrometric techniques are indispensable for the structural elucidation of unknown impurities and for the routine quantification of Trandolapril Hydrochloride.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of drug molecules and their degradation products. shimadzu.com Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting selected precursor ions into product ions. ijcap.innih.gov This process is invaluable for identifying the structures of by-products formed during stress testing. nih.gov
UPLC coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has been used for the rapid and simultaneous analysis of Trandolapril and its degradation products. nih.gov This technique provides high sensitivity and allows for the characterization of degradation product structures, which is essential for understanding the degradation pathways of the drug under various conditions. nih.gov In MS/MS analysis, specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM), which provides high selectivity and sensitivity for quantification in complex matrices like human plasma. nih.govresearchgate.net For Trandolapril, the transition m/z 429/168 has been used for its quantification. nih.gov
Table 4: MS/MS Transitions for Quantification in Human Plasma nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Trandolapril | 429 | 168 |
| Trandolaprilat (B1681354) (Metabolite) | 401 | 168 |
| Ramipril (Internal Standard) | 415 | 166 |
UV spectrophotometry is a simple, accessible, and cost-effective method for the quantification of Trandolapril Hydrochloride. The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to the concentration.
The absorption maxima (λ-max) for Trandolapril have been determined in various solvents. For instance, in pH 7.4 phosphate buffer, the λ-max was found to be at 221 nm. sciensage.info Another study developed a method using a reaction with citric acid-acetic anhydride reagent, which produced a color with an absorption maximum at 590 nm and was linear in the range of 2-12 µg/mL. scispace.com
Derivative spectrophotometry can also be employed to enhance the resolution of the drug from excipients and degradation products. ejournal.by Zero- and first-order derivative UV spectrophotometric methods have been developed and validated for Trandolapril estimation, showing linearity over a concentration range of 1.0–70.0 μg/mL. ejournal.by These methods were also assessed for their stability-indicating potential. ejournal.by
Table 5: UV Spectrophotometric Methods for Trandolapril
| Method | Solvent/Reagent | λ-max (nm) | Linearity Range (µg/mL) |
|---|---|---|---|
| Direct UV sciensage.info | Phosphate Buffer (pH 7.4) | 221 | Not Specified |
| Colorimetric scispace.com | Citric acid-acetic anhydride | 590 | 2-12 |
| Derivative Spectrophotometry ejournal.by | Phosphate buffer pH 2.0 or 0.1 N HCl | Not Specified | 1.0-70.0 |
Method Validation Parameters for Analytical Assays
Method validation is a critical component of quality control in the pharmaceutical industry, demonstrating that an analytical procedure is suitable for its intended purpose. For Trandolapril Hydrochloride, methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are rigorously validated against International Council for Harmonisation (ICH) guidelines. researchgate.netijpsdronline.comresearchgate.netresearchgate.netnih.gov
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of Trandolapril Hydrochloride, stability-indicating methods are developed to separate the parent drug from its degradation products. nih.govresearchgate.net Chromatographic methods, for instance, demonstrate specificity by achieving adequate resolution between the peak for Trandolapril and peaks corresponding to its degradation products formed during stress testing. ijpsdronline.comresearchgate.net The use of photodiode array (PDA) detectors can further confirm the peak purity of Trandolapril, ensuring no co-eluting impurities are interfering with its quantification.
Linearity, Range, Precision, and Accuracy
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For Trandolapril Hydrochloride, various analytical methods have demonstrated excellent linearity over different concentration ranges, with correlation coefficients (r²) consistently greater than 0.999. researchgate.netveeprho.com
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC | 1–24 | > 0.9999 |
| HPLC | 6-36 | 0.9999 |
| UPLC | 10-50 | 0.9999 |
| HPTLC | 0.025-0.150 | 0.998 |
| Derivative Spectrophotometry | 1.0–70.0 | 0.9981–0.9998 |
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). For Trandolapril Hydrochloride assays, precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Studies have consistently reported %RSD values of less than 2%, indicating a high degree of precision for the developed methods. researchgate.netnih.govveeprho.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then extracted and analyzed. The recovery of Trandolapril Hydrochloride in various validated methods has been found to be in the range of 98-102%, demonstrating the accuracy of these methods. researchgate.netnih.gov
| Method Validation Parameter | Typical Acceptance Criteria | Reported Findings for Trandolapril |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Precision (%RSD) | ≤ 2% | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Limit of Detection (LOD) | - | 0.0566 µg/mL (HPLC) |
| Limit of Quantitation (LOQ) | - | 0.1715 µg/mL (HPLC) |
Robustness and Ruggedness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. fda.gov For HPLC methods for Trandolapril, robustness is evaluated by slightly varying parameters such as the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. researchgate.netresearchgate.net The consistency of the results despite these minor changes demonstrates the robustness of the method. fda.gov
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. fda.gov For Trandolapril Hydrochloride, ruggedness is confirmed when the analytical method yields consistent results when tested by different analysts on different instruments.
Stress Degradation Studies and Degradation Pathway Elucidation
Stress degradation studies are essential to identify the likely degradation products, establish the intrinsic stability of the drug molecule, and elucidate its degradation pathways. ijpsdronline.com These studies are performed under more severe conditions than accelerated stability testing and are a key part of developing stability-indicating analytical methods. ijpsdronline.com
Hydrolytic Degradation under Acidic, Alkaline, and Neutral Conditions
Trandolapril is susceptible to hydrolysis, which involves the cleavage of its ester and amide linkages. nih.govresearchgate.net
Acidic Conditions: Under acidic hydrolysis (e.g., using 0.1 M HCl at elevated temperatures), Trandolapril undergoes degradation. researchgate.net One of the primary degradation products is Trandolaprilat, the active diacid metabolite, formed by the hydrolysis of the ethyl ester group. Studies have shown slight to moderate degradation under acidic stress. researchgate.netveeprho.com
Alkaline Conditions: Trandolapril is found to be more labile under alkaline conditions (e.g., using 0.1 M NaOH at elevated temperatures) compared to acidic and neutral conditions. veeprho.comresearchgate.net Alkaline hydrolysis leads to the formation of Trandolaprilat and other degradation products resulting from the cleavage of both the ester and amide bonds. nih.gov The rate of degradation is significantly higher in a basic medium. veeprho.com
Neutral Conditions: In neutral conditions (e.g., refluxing in water), Trandolapril also shows degradation, leading to the formation of Trandolaprilat through hydrolysis of the ester linkage. nih.govresearchgate.net The degradation is generally slower than under alkaline conditions. nih.gov A proposed mechanism involves the intramolecular cyclization to form a diketopiperazine derivative, a common degradation pathway for dipeptide-containing ACE inhibitors.
| Stress Condition | Reagent | Temperature | Degradation Observed |
| Acid Hydrolysis | 0.1 M HCl | 80°C | Slight to moderate degradation |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | Significant degradation |
| Neutral Hydrolysis | Water | 80°C | Moderate degradation |
| Oxidative | 3-30% H₂O₂ | Room Temperature / 50°C | Variable degradation |
Oxidative Degradation Mechanisms (e.g., Hydrogen Peroxide Induced)
The susceptibility of Trandolapril to oxidation is investigated using oxidizing agents like hydrogen peroxide (H₂O₂). researchgate.net The reaction with H₂O₂ can lead to the formation of various oxidative degradation products. researchgate.net The tertiary amine in the Trandolapril structure can be susceptible to oxidation, potentially forming N-oxides. Different studies have reported varying degrees of degradation under oxidative stress, with some indicating the formation of multiple oxidative products. researchgate.netveeprho.com The conditions for oxidative stress testing, such as the concentration of H₂O₂, temperature, and duration of exposure, are optimized to achieve sufficient degradation for the identification of degradation products. researchgate.net The elucidation of the exact structures of these oxidative degradants often requires sophisticated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
Thermal Degradation Kinetics and Products
The thermal stability of trandolapril is a critical parameter in determining its shelf-life and appropriate storage conditions. Kinetic studies of thermal degradation provide valuable insights into the rate and mechanism of decomposition.
Studies have shown that the thermal degradation of trandolapril can be characterized by a two-step consecutive mechanism. The activation energies for these two steps have been determined to be 97.4 kJ/mol and 180.0 kJ/mol, respectively. This indicates a complex degradation process where the initial breakdown of the molecule is followed by a subsequent degradation of the intermediate products at a higher energy barrier. The decomposition of trandolapril is generally considered to follow n-th order kinetics.
Forced degradation studies, conducted under more extreme temperature conditions than those typically encountered in storage, have revealed that while trandolapril is relatively stable under dry heat, the presence of moisture can accelerate its degradation. The primary thermal degradation pathway involves the hydrolysis of the ester linkage, leading to the formation of its active metabolite, trandolaprilat, and other related impurities.
Interactive Table: Kinetic Parameters for Thermal Degradation of Trandolapril
| Kinetic Parameter | Value | Method of Determination |
| Activation Energy (Ea1) | 97.4 kJ/mol | Isoconversional methods |
| Activation Energy (Ea2) | 180.0 kJ/mol | Isoconversional methods |
| Reaction Model | n-th order | Model-fitting method |
Photolytic Degradation Pathways under Light Exposure
As per the International Council for Harmonisation (ICH) guidelines, photostability testing is a crucial component of drug stability studies. Trandolapril has been found to be largely stable under photolytic stress conditions when exposed to a combination of visible and UV light.
However, forced photolytic degradation studies, which involve prolonged exposure to high-intensity light, can induce some degradation. The primary degradation pathway under such conditions is often related to the oxidative degradation of the molecule. While specific photolytic degradation products of trandolapril are not extensively detailed in the literature, suggesting its high photostability, any degradation is likely to involve the parts of the molecule susceptible to photo-oxidation.
It is important to note that in standard pharmaceutical formulations, the inclusion of excipients and packaging can provide significant protection against photolytic degradation, further ensuring the stability of the final drug product.
Identification and Structural Elucidation of Degradation Products
The identification and characterization of degradation products are paramount for ensuring the safety and quality of pharmaceutical products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to generate potential degradation products.
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the separation and identification of these degradation products. This method offers high resolution and sensitivity, allowing for the detection and characterization of impurities even at trace levels.
The structural elucidation of these degradation products is typically achieved by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns in the MS/MS spectra. This data, often complemented by high-resolution mass spectrometry (HRMS) for accurate mass measurements, allows for the determination of the elemental composition and the proposal of a chemical structure for the degradation product. In some cases, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the proposed structures.
Several key degradation products of trandolapril have been identified through these advanced analytical techniques. These include products of hydrolysis, oxidation, and cyclization.
Interactive Table: Major Degradation Products of Trandolapril
| Degradation Product | Stress Condition(s) | Analytical Technique(s) for Identification |
| Trandolaprilat | Hydrolysis (Acidic, Basic, Neutral), Thermal | UPLC-MS/MS |
| Diketopiperazine derivative | Hydrolysis (Acidic, Neutral), Thermal | UPLC-MS/MS |
| Oxidative degradation products | Oxidative (e.g., H₂O₂) | UPLC-MS/MS |
One of the primary degradation pathways is the hydrolysis of the ethyl ester group to form trandolaprilat, the active diacid metabolite of trandolapril. Another significant degradation product is a diketopiperazine derivative, formed through an intramolecular cyclization reaction. This is a common degradation pathway for ACE inhibitors containing a dipeptide-like structure. Under oxidative stress, various oxidation products can be formed, though their specific structures are less commonly detailed.
The comprehensive characterization of these degradation products is essential for setting appropriate specifications for the drug substance and drug product, ensuring that the levels of these impurities are controlled within safe limits throughout the product's shelf life.
Solid State Characterization and Formulation Aspects
Crystallographic Studies of Trandolapril (B549266) Hydrochloride
To date, a complete crystal structure determination for Trandolapril Hydrochloride has not been published in peer-reviewed literature. However, a detailed crystallographic study on the free base, Trandolapril, showcases the techniques that would be applied to its hydrochloride salt.
Crystal Structure Determination using X-ray Powder Diffraction
The crystal structure of Trandolapril was successfully determined using laboratory X-ray powder diffraction (XRPD) data. cambridge.org The process involved collecting high-resolution powder diffraction data and employing advanced computational techniques, such as parallel tempering and Rietveld refinement, to solve and refine the crystal structure. cambridge.org This approach is invaluable when single crystals suitable for conventional X-ray diffraction are not available. For Trandolapril, laboratory PXRD data was collected using a diffractometer in transmission mode with a copper anode. cambridge.org
Analysis of Unit Cell Parameters and Space Group
The crystallographic analysis of Trandolapril revealed an orthorhombic crystal system. The structure was solved in the space group P2₁2₁2₁, with four molecules (Z = 4) per unit cell. cambridge.org The refined unit cell parameters were determined with high precision. cambridge.org
| Parameter | Value |
|---|---|
| a | 19.7685(4) Å |
| b | 15.0697(4) Å |
| c | 7.6704(2) Å |
| Space Group | P2₁2₁2₁ (Orthorhombic) |
Molecular Packing and Intermolecular Interactions in the Crystal Lattice
In the crystal structure of Trandolapril, the arrangement of molecules is stabilized by hydrogen bonds. Computational modeling suggests the presence of a prominent intermolecular hydrogen bond (N28–H62···O29), alongside intramolecular hydrogen bonds. cambridge.org The molecular packing is a key determinant of the crystal's physical properties, including its stability and dissolution behavior. The formation of the hydrochloride salt would be expected to introduce new and stronger intermolecular interactions, particularly involving the chloride ion, which would significantly alter the molecular packing compared to the free base.
Polymorphism of Trandolapril Hydrochloride
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any API. Different polymorphs can have different physical properties.
Identification and Characterization of Different Crystalline Forms
While specific polymorphic forms of Trandolapril Hydrochloride are not detailed in the available literature, a patent discloses the existence of at least two distinct crystalline polymorphs of the free base, Trandolapril, designated as Form I and Form II. These forms are reported to differ in their spectral characteristics and can be prepared through specific crystallization processes. The identification and characterization of potential polymorphs of Trandolapril Hydrochloride would be a crucial step in its pharmaceutical development, typically involving techniques like XRPD, Differential Scanning Calorimetry (DSC), and spectroscopy.
Impact of Polymorphism on Solid-State Properties
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly influence the physicochemical properties of an active pharmaceutical ingredient (API), including its melting point, solubility, dissolution rate, and stability. These properties, in turn, can affect the bioavailability and therapeutic efficacy of the drug product.
In the case of trandolapril, at least two polymorphic crystalline forms have been identified, designated as Form I and Form II. These forms can be distinguished by their unique X-ray powder diffraction (XRPD) patterns.
Table 1: Characteristic X-ray Powder Diffraction Peaks (2θ) for Trandolapril Polymorphs
| Form I (2θ) | Form II (2θ) |
| 7.7 | 7.3 |
| 9.0 | 8.9 |
| 11.0 | 12.2 |
| 12.6 | 12.5 |
| 14.9 | 14.6 |
| 15.5 | 17.0 |
| 15.9 | 17.8 |
| 17.0 | 18.7 |
| 17.4 | 19.8 |
| 17.7 | 21.5 |
| 18.8 | 22.1 |
| 19.9 | 25.2 |
| 20.5 | 27.8 |
| 23.2 | 29.6 |
| 24.3 | |
| 29.0 |
Data sourced from patent literature.
The existence of these different crystalline forms underscores the importance of controlling the crystallization process during manufacturing to ensure the consistent production of the desired polymorph. While specific comparative data on the physicochemical properties of trandolapril Form I and Form II are not extensively available in publicly accessible literature, it is a well-established principle in pharmaceutical sciences that different polymorphs can exhibit distinct properties.
For instance, a metastable polymorph generally possesses higher solubility and a faster dissolution rate compared to the most stable form. However, the metastable form may convert to the more stable form over time, especially under conditions of high humidity or temperature, potentially altering the drug product's performance. A study on trandolapril revealed a melting point of approximately 121.32°C for its crystalline form, though the specific polymorphic form was not detailed. The same study indicated that the solubility of trandolapril is pH-dependent, with increased solubility observed at a higher pH. tsijournals.com
The selection of a specific polymorphic form for development is a critical decision based on a balance of solubility, stability, and manufacturability. A more soluble, metastable form might be chosen to enhance bioavailability, provided it can be stabilized within the formulation throughout the product's shelf life. Conversely, the most stable polymorph is often selected to ensure product consistency and a longer shelf life, even if it exhibits lower solubility.
Preclinical Studies on Organ Protective and Systemic Effects
Cardiovascular System Remodeling in Animal Models
Trandolapril (B549266) has demonstrated significant effects on the reversal of cardiovascular remodeling in animal models of hypertension and heart failure. These studies highlight its ability to mitigate pathological changes in the heart and blood vessels.
Preclinical research shows that trandolapril can reverse vascular hypertrophy in different types of arteries. In spontaneously hypertensive rats (SHR), four weeks of treatment with trandolapril resulted in significant reductions in the media thickness of the thoracic aorta (11% reduction) and femoral arteries (12% reduction) nih.gov. Similarly, in a Goldblatt rat model of renovascular hypertension, four weeks of treatment with trandolapril at a dose of 1 mg/kg led to a marked decrease in vascular wall hypertrophy, achieving complete normalization of the media thickness in both the aorta and the mesenteric artery when compared to normotensive controls nih.gov.
Table 1: Effect of Trandolapril on Vascular Hypertrophy in Animal Models
| Artery | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Thoracic Aorta | Spontaneously Hypertensive Rat (SHR) | 11% reduction in media thickness | nih.gov |
| Femoral Artery | Spontaneously Hypertensive Rat (SHR) | 12% reduction in media thickness | nih.gov |
| Aorta | Renovascular Hypertensive Rat | Complete normalization of media thickness | nih.gov |
| Mesenteric Artery | Renovascular Hypertensive Rat | Complete normalization of media thickness | nih.gov |
The regression of left ventricular hypertrophy (LVH) is a key organ-protective effect observed with trandolapril treatment in preclinical models. In adult spontaneously hypertensive rats (SHR), a 2-week oral treatment with trandolapril resulted in a dose-dependent regression of cardiac hypertrophy frontiersin.org. A dose as low as 0.03 mg/kg was sufficient to produce a 5.1% reduction in the heart-to-body weight ratio frontiersin.org. In another study using SHR, a 4-week treatment period caused a 9% reduction in myocardial hypertrophy nih.gov. Furthermore, in a rat model of renovascular hypertension, trandolapril treatment led to a dose-dependent inhibition of cardiac hypertrophy, with a 1 mg/kg daily dose resulting in a 30% decrease in the heart-to-body weight ratio, effectively normalizing this parameter compared to controls nih.gov. However, in a model of volume overload heart failure in rats, while trandolapril substantially reduced mortality, its effect on cardiac hypertrophy was less pronounced, with significant eccentric hypertrophy being preserved frontiersin.org.
Preclinical data directly investigating the effect of trandolapril on the specific induction of c-fos and c-myc oncogenes, or Heat Shock Protein 68 (HSP 68), were not identified in the available research. However, one study in a rat model of chronic heart failure following myocardial infarction found that hearts from untreated animals with heart failure did not increase production of Hsp72 and Hsp73 after hyperthermia nih.gov. Treatment with trandolapril reversed this impairment, preserving the ability to induce Hsp72 and Hsp73 production, which was associated with increased tolerance against heat stress-induced deterioration of myocardial function nih.gov.
No preclinical research findings were available that specifically examined the effect of trandolapril on the normalization of myosin isoenzyme ratios (V3/V1) in animal models.
Trandolapril has demonstrated effective and lasting antihypertensive effects in long-term studies involving spontaneously hypertensive rats (SHR). Treatment with trandolapril causes a dose-dependent decrease in mean blood pressure at doses ranging from 0.03 to 3 mg/kg frontiersin.org. In stroke-prone SHR, long-term administration of trandolapril limited the increase in blood pressure during the treatment period nih.gov. A notable finding is the persistence of its protective effects. In one study, after discontinuation of a 4-week treatment, blood pressure levels in the trandolapril-treated SHR group remained significantly lower than in the control group for up to 4 weeks after the last administration nih.gov. In another study with stroke-prone SHR, the antihypertensive effect disappeared 8 weeks after treatment was withdrawn, but the protection against stroke-related mortality remained completely suppressed nih.gov. In a model of severe hypertension in salt-loaded stroke-prone SHR, trandolapril extended the lifespan and prevented mortality over a 16-week period, even in a context where blood pressure was not completely lowered researchgate.net.
Table 2: Summary of Long-Term Antihypertensive Effects in SHR
| Animal Model | Duration of Study | Key Finding | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | 2 weeks | Dose-dependent decrease in mean blood pressure (0.03-3 mg/kg) | frontiersin.org |
| Spontaneously Hypertensive Rat (SHR) | 4 weeks (plus 4-week follow-up) | Blood pressure remained significantly lower for up to 4 weeks post-treatment | nih.gov |
| Stroke-Prone SHR | 15 weeks (plus 8-week follow-up) | Antihypertensive effect waned post-treatment, but protection against mortality persisted | nih.gov |
| Salt-Loaded Stroke-Prone SHR | 16 weeks | Extended lifespan and prevented mortality despite severe hypertension | researchgate.net |
Renal System Protection in Animal Models
Trandolapril exhibits significant renal-protective effects in various preclinical settings. In a rat model of renal ischemia-reperfusion injury, pretreatment with trandolapril significantly decreased kidney damage nih.gov. This was evidenced by a significant reduction in serum urea and creatinine levels compared to the untreated injury group nih.gov. In insulin-dependent diabetic SHR, a 12-week oral treatment with trandolapril provided intermediate protection against renal failure, significantly reducing proteinuria and albuminuria nih.gov. Similarly, in older SHR with established hypertension and proteinuria, chronic trandolapril treatment reduced renal insufficiency and glomerulosclerosis nih.gov. Long-term, lifelong treatment with trandolapril in SHR was also shown to inhibit the progression towards end-stage renal failure nih.gov.
Mechanisms of Renal Fibrosis Attenuation
Trandolapril has demonstrated significant efficacy in attenuating renal fibrosis in preclinical models through the modulation of key fibrotic pathways. A primary mechanism of this anti-fibrotic action is the reduction of Transforming Growth Factor-beta1 (TGF-β1) expression. nih.gov This cytokine is a potent inducer of fibrosis, and its downregulation by Trandolapril leads to a subsequent decrease in the expression and accumulation of extracellular matrix components.
In a rat model of renal fibrosis induced by 5/6 nephrectomy, treatment with Trandolapril resulted in a marked reduction in the expression of both collagen type I and collagen type IV. nih.gov Further elucidating its mechanism, studies in a mouse model of obstructive nephropathy have shown that Trandolapril monotherapy inhibits the expression of fibronectin as well as type I and type III collagen. This was accompanied by the suppression of markers of epithelial-to-mesenchymal transition (EMT), a critical process in the development of fibrosis, including α-smooth muscle actin (α-SMA), vimentin, and Snail1.
The collective evidence from these preclinical studies indicates that Trandolapril attenuates renal fibrosis by targeting the TGF-β1 signaling pathway and inhibiting the subsequent synthesis and deposition of key extracellular matrix proteins.
Impact on Proteinuria and Albuminuria in Disease Models
Preclinical studies have consistently demonstrated the beneficial effects of Trandolapril on reducing proteinuria and albuminuria in various models of kidney disease. In a model of insulin-dependent diabetes using streptozotocin-induced diabetic spontaneously hypertensive rats (SHR), Trandolapril monotherapy provided intermediate protection against the development of diabetes-related renal failure and was effective in normalizing both proteinuria and albuminuria.
The reno-protective effects of Trandolapril extend to non-diabetic models as well. In a study involving rats with renal mass reduction, which induces severe hypertension and progressive renal damage, treatment with Trandolapril significantly lessened the associated proteinuria. nih.gov This effect on proteinuria is a key indicator of the drug's ability to protect the glomerular filtration barrier and mitigate renal injury.
These findings from diverse preclinical models underscore the consistent and significant impact of Trandolapril in reducing urinary protein and albumin excretion, a critical therapeutic goal in the management of chronic kidney disease.
Inhibition of Progression Towards End-Stage Renal Failure
Preclinical evidence suggests that Trandolapril can inhibit the progression of chronic kidney disease towards end-stage renal failure. In spontaneously hypertensive rats (SHR), a model that develops progressive renal failure in parallel with the progression of hypertension, long-term treatment with Trandolapril has been investigated.
While combination therapy with the calcium channel blocker verapamil was found to be more effective than either drug alone, the studies indicated that Trandolapril as a monotherapy contributes to inhibiting the progression towards end-stage renal failure. This effect is associated with a reduction in renal insufficiency and glomerulosclerosis. The protective effects of Trandolapril on renal structure and function are crucial in slowing the decline of renal function and delaying the need for renal replacement therapy in these preclinical models.
Reduction of Renal Hypertrophy
In a preclinical study utilizing a Goldblatt (two-kidney, one-clip) rat model of renovascular hypertension, Trandolapril demonstrated the ability to induce a complete regression of cardiac and vascular hypertrophy, which is closely associated with the development of renal hypertension. This suggests a beneficial effect on the structural changes that occur in the vasculature as a consequence of renal disease.
The study showed that four weeks of oral treatment with Trandolapril led to a dose-dependent decrease in blood pressure, with complete normalization at a daily dose of 1 mg/kg. This was accompanied by a marked decrease in vascular wall hypertrophy in both the mesenteric artery and the aorta, with complete normalization of the media thickness at the higher dose. While this study focused on systemic vascular hypertrophy, the findings are highly relevant to the kidney, as renovascular hypertension is a direct cause of renal pathology, and reducing the hypertrophic response in the renal vasculature is a key aspect of renal protection.
Oxidative Stress Modulation in Preclinical Models
Effects on Reactive Oxygen Species (ROS) Production
While direct measurements of Reactive Oxygen Species (ROS) production in response to Trandolapril are not extensively detailed in the available preclinical literature, its protective effects in models of ischemia-reperfusion injury strongly suggest a role in mitigating oxidative stress. Renal ischemia-reperfusion injury is a condition characterized by a significant burst of ROS upon the restoration of blood flow, leading to cellular damage.
Enhancement of Antioxidant Defense Mechanisms
Trandolapril has been shown to enhance the endogenous antioxidant defense mechanisms in preclinical models, thereby protecting tissues from oxidative damage. In a study investigating renal ischemia-reperfusion injury in adult male rats, pretreatment with Trandolapril led to a significant increase in the levels of Glutathione (GSH), a critical intracellular antioxidant. The renal tissue levels of GSH were decreased in the injury group, and Trandolapril pretreatment effectively reversed this depletion, indicating a potentiation of the antioxidant capacity of the kidney.
Furthermore, studies on other Angiotensin-Converting Enzyme (ACE) inhibitors have suggested a class effect in enhancing antioxidant defenses. For instance, treatment with enalapril (B1671234) and captopril in mice has been shown to increase the activity of CuZn-superoxide dismutase (SOD) and Se-glutathione peroxidase in the kidney. These enzymes play a crucial role in detoxifying superoxide radicals and peroxide, respectively. The findings with Trandolapril and other ACE inhibitors collectively suggest that this class of drugs can bolster the kidney's ability to combat oxidative stress by enhancing its natural antioxidant defense systems.
Anti-inflammatory Mechanisms in Animal Models
Preclinical research in various animal models has suggested that the organ-protective effects of trandolapril may be attributed, in part, to its anti-inflammatory properties. These mechanisms extend beyond the primary function of angiotensin-converting enzyme (ACE) inhibition and involve the modulation of inflammatory cells and signaling pathways.
Modulation of Inflammatory Cell Infiltration (e.g., Macrophages, T-cells)
While direct studies on trandolapril's effect on T-cell infiltration are limited, research on other ACE inhibitors, such as captopril, has provided insights into the potential class-effects on inflammatory cell modulation. In a murine model of humoral immune response, captopril treatment was found to influence macrophage activity. Specifically, it has been shown to reduce the number of glomerular macrophages in a model of diabetic nephropathy, suggesting a role in mitigating macrophage-driven inflammation in renal tissue. Furthermore, in a rat model of hepatic ischemia/reperfusion injury, high-dose captopril significantly decreased the number of Kupffer cells, which are resident macrophages in the liver.
In murine cancer models, successful anti-CTLA4 immunotherapy was correlated with an increase in CD8+ and CD4+ T-cell infiltration and a decrease in macrophages and monocytes within the tumor microenvironment. While not a direct study of trandolapril, this highlights the importance of the balance of these immune cells in inflammatory responses. The potential for trandolapril to influence the infiltration of macrophages and T-cells in various disease models warrants further investigation to fully elucidate its anti-inflammatory profile.
Interaction with Pro-inflammatory Cytokine Expression (e.g., RANTES, TNF-α)
Studies have indicated that ACE inhibitors can modulate the expression of pro-inflammatory cytokines. Angiotensin II itself is known to stimulate the production of tumor necrosis factor-alpha (TNF-α) in cardiac fibroblasts. By reducing angiotensin II levels, trandolapril may indirectly suppress this source of TNF-α. Research on other ACE inhibitors has shown a reduction in TNF-α levels in various inflammatory conditions. For example, captopril has been reported to decrease TNF-α levels in several experimental models. In spontaneously hypertensive rats (SHR), inhibition of Toll-like receptor 4 (TLR4), a key player in inflammatory signaling, led to a reduction in serum levels of IL-6 and TNF-α, suggesting that pathways leading to TNF-α production are active in hypertension-related inflammation.
Below is a table summarizing the effects of interventions on pro-inflammatory cytokines in relevant animal models.
| Cytokine | Animal Model | Intervention | Observed Effect on Cytokine Level |
| TNF-α | Cardiac fibroblasts (in vitro) | Angiotensin II | Increased production |
| TNF-α | Various inflammatory models | Captopril | Decreased levels |
| TNF-α, IL-6 | Spontaneously Hypertensive Rats | Anti-TLR4 treatment | Reduced serum levels |
| RANTES (CCL5) | Rat model of chronic low back pain | Soft tissue manipulation | Decreased levels in injured tissue |
Inhibition of NF-κB Signaling Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene transcription involved in inflammatory and immune responses. Activation of NF-κB leads to the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. The TLR4 signaling pathway, which is implicated in vascular inflammation in hypertension, leads to the activation of NF-κB.
In a rat model of hypoxia-induced pulmonary hypertension, the activation of mTORC1 signaling promoted the phosphorylation and transcriptional activity of NF-κB. While direct studies demonstrating the inhibition of the NF-κB pathway by trandolapril in animal models are not prominent in the available literature, the link between the renin-angiotensin system and NF-κB activation is established. Angiotensin II can activate NF-κB, suggesting that by reducing angiotensin II levels, trandolapril could indirectly attenuate NF-κB-mediated inflammation. Further research is necessary to confirm a direct inhibitory effect of trandolapril on the NF-κB signaling cascade in various preclinical models of inflammation.
Neuroprotection and Central Nervous System Effects in Experimental Models
Trandolapril has demonstrated significant neuroprotective effects in experimental models, particularly in the context of cerebrovascular diseases such as stroke.
In studies utilizing stroke-prone spontaneously hypertensive rats (SHR-SP), a well-established model for severe hypertension and stroke, long-term administration of trandolapril was shown to prevent the occurrence of stroke and reduce mortality. nih.gov This protective effect was observed even at doses that did not significantly lower blood pressure, suggesting a mechanism beyond simple antihypertensive action. nih.gov The beneficial effect was attributed to the suppression of vascular fibrinoid necrosis formation in the brain. nih.gov Importantly, the protection against stroke-related mortality and fibrinoid necrosis persisted even after the withdrawal of trandolapril treatment, indicating a long-lasting beneficial impact on the cerebral vasculature. nih.gov
Further research in a severe hypertensive model also demonstrated that trandolapril extended the lifespan of the animals, even when blood pressure remained elevated. In these models, ACE activity was found to be increased in the brain of placebo-treated animals, whereas trandolapril treatment significantly decreased brain ACE activity. This suggests that the neuroprotective effects of trandolapril are, at least in part, mediated by the inhibition of the local renin-angiotensin system within the central nervous system.
In a model of experimental atherosclerosis in rats, trandolapril was found to attenuate alterations in cerebral vessel walls and protect cortical neurons and neuroglial cells. researchgate.net This suggests that trandolapril may have a role in preserving neuronal integrity in the face of chronic vascular disease. The collective findings from these experimental models underscore the neuroprotective potential of trandolapril, which appears to be multifactorial, involving the preservation of vascular integrity and inhibition of the local renin-angiotensin system in the brain.
The following table summarizes the key findings of trandolapril's neuroprotective effects in experimental models.
| Experimental Model | Key Findings | Potential Mechanism of Action |
| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | Prevented stroke and mortality. nih.gov | Suppression of vascular fibrinoid necrosis. nih.gov |
| Severe Hypertensive Model | Extended lifespan despite elevated blood pressure. | Decreased brain Angiotensin-Converting Enzyme (ACE) activity. |
| Experimental Atherosclerosis in Rats | Attenuated cerebral vessel wall alterations; protected cortical neurons and neuroglial cells. researchgate.net | Preservation of neuronal integrity. researchgate.net |
Mechanistic Drug Drug Interactions Preclinical/in Vitro
Interactions Affecting Trandolapril (B549266) Hydrochloride Metabolism
The metabolic activation of trandolapril is a critical step for its therapeutic activity. Preclinical investigations have focused on how physiological impairments can alter this process and the subsequent elimination of its active metabolite.
Impact of Hepatic Impairment on Biotransformation (Preclinical)
Trandolapril is extensively metabolized in the liver, where esterases hydrolyze it to the pharmacologically active trandolaprilat (B1681354). This hepatic conversion is the primary route of activation. Preclinical understanding suggests that liver dysfunction could significantly alter the pharmacokinetic profile of trandolapril and trandolaprilat. While specific preclinical animal model data on this interaction is not extensively detailed in available literature, findings in human subjects with hepatic impairment provide insight into the expected preclinical outcomes. In patients with mild to moderate alcoholic cirrhosis, the plasma concentrations of the parent drug, trandolapril, were found to be nine-fold greater, and the active metabolite, trandolaprilat, two-fold greater than in individuals with normal liver function. Despite these significant changes in plasma concentrations, the inhibition of ACE activity was reportedly not affected. This suggests that while hepatic impairment drastically affects the first-pass metabolism and systemic exposure of both the prodrug and its active metabolite, the resulting concentration of trandolaprilat may still be sufficient to achieve therapeutic ACE inhibition.
Influence of Renal Impairment on Metabolite Elimination (Preclinical)
The kidneys are the primary route of elimination for the active metabolite, trandolaprilat. Therefore, renal impairment is expected to have a substantial impact on its clearance. Preclinical studies in animal models have substantiated this. In a study involving spontaneously hypertensive rats (SHR) that underwent bilateral nephrectomy, the antihypertensive effect of trandolapril was completely abolished ebi.ac.ukebi.ac.uk. This finding underscores the critical role of renal function in the elimination of the active metabolite, which is responsible for the drug's therapeutic effect. In the absence of renal clearance, the drug's efficacy is nullified. While detailed pharmacokinetic data from this specific preclinical model is limited, studies in human subjects with varying degrees of renal impairment support these preclinical findings, showing a strong inverse correlation between creatinine clearance and the plasma concentrations of trandolaprilat nih.govnih.gov. In patients with creatinine clearance below 30 mL/min, plasma concentrations of trandolaprilat were approximately two-fold greater, and its renal clearance was reduced by about 85%.
Table 1: Impact of Renal Function on Trandolaprilat Pharmacokinetics (Clinical Data)
| Parameter | Observation in Renal Impairment (Creatinine Clearance <30 mL/min) | Correlation with Creatinine Clearance (r-value) |
|---|---|---|
| Trandolaprilat Plasma Concentration | Approximately 2-fold higher | -0.59 (for Cmax), -0.61 (for AUC) nih.gov |
| Trandolaprilat Renal Clearance | Reduced by ~85% | 0.95 nih.gov |
Pharmacodynamic Interactions in Preclinical Models
The pharmacodynamic effects of trandolaprilat can be modulated by co-administration with other agents. Preclinical models have been instrumental in elucidating these interactions.
Synergistic Effects with Other Cardiovascular Agents (e.g., Verapamil)
Preclinical studies have demonstrated significant synergistic interactions between trandolapril and the calcium channel blocker verapamil. In spontaneously hypertensive rats (SHR), the combination of verapamil and trandolapril resulted in a more potent and prolonged reduction in blood pressure compared to either agent alone. This potentiation was also observed to prolong the lifespan in stroke-prone SHR. Further investigations in animal models have revealed additional synergistic benefits.
Renal Protection: In SHR models with progressive renal failure, the combination of verapamil and trandolapril was more effective at inhibiting the progression to end-stage renal failure than either drug used as monotherapy nih.gov.
Cardioprotection: In anesthetized dogs, combining ineffective doses of trandolapril (0.05 mg/kg) and verapamil (0.1 mg/kg) led to a significant 70% reduction in cyclic coronary flow reductions. This effect was attributed to a decrease in angiotensin II rather than an increase in bradykinin levels. Additionally, the combination of low doses of both drugs resulted in an additive reduction in extracellular potassium concentrations during ischemia nih.gov.
Table 2: Preclinical Synergistic Effects of Trandolapril and Verapamil
| Animal Model | Observed Synergistic Effect |
|---|---|
| Spontaneously Hypertensive Rats (SHR) | Potentiated and prolonged blood pressure reduction nih.gov |
| Stroke-Prone SHR | Additive effect on prolonging lifespan nih.gov |
| SHR with Renal Failure | Enhanced inhibition of progression to end-stage renal failure nih.gov |
| Anesthetized Dogs | Significant reduction in cyclic coronary flow reductions nih.gov |
| Anesthetized Dogs (Ischemia model) | Additive reduction in extracellular K+ concentrations nih.gov |
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Prostaglandin Synthesis Pathways
It is mechanistically understood that the antihypertensive effects of ACE inhibitors can be attenuated by the concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism for this interaction involves the inhibition of prostaglandin synthesis by NSAIDs. ACE inhibitors, by reducing angiotensin II levels and increasing bradykinin levels, are thought to increase the synthesis of vasodilatory prostaglandins. NSAIDs counteract this effect by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing the production of these prostaglandins and diminishing the blood pressure-lowering effect of the ACE inhibitor. In preclinical contexts, this interaction is recognized and serves as a basis for caution when these drug classes are used concomitantly.
Effects on Electrolyte Balance (e.g., Serum Potassium)
Trandolapril, through its inhibition of ACE, leads to a reduction in angiotensin II levels, which in turn decreases aldosterone (B195564) secretion from the adrenal cortex. Aldosterone is responsible for promoting sodium and water retention and potassium excretion. Consequently, the inhibition of aldosterone leads to a mild diuretic and natriuretic effect, along with a tendency for a small increase in serum potassium levels. Preclinical studies have confirmed this mechanism of action. Furthermore, in a preclinical model of myocardial ischemia in dogs, the combination of trandolapril and verapamil at doses that were ineffective on their own led to a significant, additive reduction in the concentration of extracellular potassium during ischemia nih.gov. This suggests a potential cardioprotective interaction related to electrolyte balance.
Mechanistic Implications of Dual Blockade of the RAAS (e.g., with Angiotensin Receptor Blockers or Aliskiren)
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular function. Pharmacological inhibition of this system at different levels has become a cornerstone of cardiovascular therapy. Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, effectively reduces the production of angiotensin II, a potent vasoconstrictor. However, the concept of a more complete blockade of the RAAS through the combination of an ACE inhibitor with other RAAS-inhibiting agents, such as angiotensin receptor blockers (ARBs) or the direct renin inhibitor aliskiren, has been explored in preclinical and in vitro studies to understand the potential for enhanced therapeutic effects or adverse interactions.
Dual blockade of the RAAS aims to overcome the compensatory mechanisms that can limit the efficacy of monotherapy. For instance, ACE inhibitors can lead to a reactive increase in renin and angiotensin I levels, which may partially overcome the ACE blockade. Combining an ACE inhibitor with an ARB, which blocks the action of angiotensin II at the AT1 receptor, or with a direct renin inhibitor, which blocks the initial and rate-limiting step of the RAAS cascade, could theoretically provide a more comprehensive suppression of the system.
Preclinical research has investigated the effects of combining trandolapril with the ARB losartan in a rat model of angiotensin II-dependent hypertension (Ren-2 transgenic rats). This model is characterized by pressure overload-induced cardiac remodeling. In a study examining the impact of these drugs on cardiac connexin-43 and the extracellular matrix, both trandolapril and losartan, when administered, showed benefits. The findings indicated that both treatments attenuated the adverse cardiac remodeling associated with this hypertensive model, suggesting potential pleiotropic, anti-arrhythmic effects. Specifically, the study observed that treatment with either trandolapril or losartan mitigated the elevation of N-terminal pro-atrial natriuretic peptide (ANP) associated with heart failure in this model. Furthermore, both drugs normalized the increased serum levels of B-type natriuretic peptide (BNP-45) in the hypertensive rats.
While specific preclinical or in vitro studies on the combination of trandolapril and the direct renin inhibitor aliskiren are not extensively detailed in the available literature, research on combining other ACE inhibitors with aliskiren provides insights into the expected mechanistic implications. For example, in hypertensive rats, aliskiren has been shown to intensify the antihypertensive effects of low doses of the ACE inhibitor benazeprilat. The rationale for this combination is that aliskiren reduces plasma renin activity, which is often increased as a compensatory mechanism in response to ACE inhibition. This dual action is intended to provide a more complete blockade of the RAAS. However, it is also noted that combining aliskiren with an ACE inhibitor can increase the risk of hypotension, hyperkalemia, and nephrotoxicity.
The theoretical basis for these enhanced effects and potential for adverse events lies in the profound suppression of the RAAS. By inhibiting both the production of angiotensin II (with an ACE inhibitor) and the initial step of the RAAS cascade (with a direct renin inhibitor), the system's ability to regulate blood pressure and electrolyte balance is significantly diminished. This can lead to a greater reduction in blood pressure but also increases the risk of complications related to excessive RAAS blockade.
The following table summarizes the key preclinical findings from the study on the combination of trandolapril and losartan in Ren-2 transgenic rats with aortocaval fistula (ACF)-induced heart failure.
| Parameter | Hypertensive Control (TGR) | Hypertensive with Heart Failure (TGR + ACF) | TGR + ACF + Trandolapril | TGR + ACF + Losartan |
| Serum ANP | Elevated | Significantly Elevated | Mitigated Elevation | Mitigated Elevation |
| Serum BNP-45 | Increased | Increased | Normalized | Normalized |
| Cardiac Remodeling | Present | Worsened | Attenuated | Attenuated |
This interactive data table allows for a clear comparison of the effects of trandolapril and losartan on key cardiac biomarkers in a preclinical model of hypertensive heart failure.
Q & A
Q. How to design ethical clinical trials for Trandolapril in vulnerable populations (e.g., elderly with renal impairment)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
